2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide 2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19822910
InChI: InChI=1S/C11H14FNO3/c1-8(11(14)13(2)15-3)16-10-7-5-4-6-9(10)12/h4-8H,1-3H3
SMILES:
Molecular Formula: C11H14FNO3
Molecular Weight: 227.23 g/mol

2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide

CAS No.:

Cat. No.: VC19822910

Molecular Formula: C11H14FNO3

Molecular Weight: 227.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide -

Specification

Molecular Formula C11H14FNO3
Molecular Weight 227.23 g/mol
IUPAC Name 2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide
Standard InChI InChI=1S/C11H14FNO3/c1-8(11(14)13(2)15-3)16-10-7-5-4-6-9(10)12/h4-8H,1-3H3
Standard InChI Key BPGHGADMGCTNPB-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N(C)OC)OC1=CC=CC=C1F

Introduction

2-(2-Fluorophenoxy)-N-methoxy-N-methylpropanamide is a chemical compound with the CAS number 1457908-16-5. It belongs to the class of propanamides, which are derivatives of propanoic acid. This compound is characterized by the presence of a fluorophenoxy group attached to a propanamide backbone, with methoxy and methyl groups attached to the nitrogen atom.

Synthesis and Preparation

The synthesis of 2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide typically involves the reaction of 2-fluorophenol with a suitable propanamide precursor. The exact synthesis route may vary depending on the availability of starting materials and the desired yield. Common methods include nucleophilic substitution reactions or condensation reactions involving the appropriate amine and acid chloride or anhydride.

Research Findings and Future Directions

Given the scarcity of detailed research findings on 2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide, future studies could focus on exploring its potential biological activities, such as antimicrobial or anticancer properties. Additionally, investigating its chemical stability and reactivity could provide insights into its potential applications in pharmaceutical or chemical industries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator